molecular formula C17H14FNO4 B2445057 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid CAS No. 1707402-24-1

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B2445057
CAS No.: 1707402-24-1
M. Wt: 315.3
InChI Key: JGRLFSAKSQUSRW-UHFFFAOYSA-N
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Description

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a useful research compound. Its molecular formula is C17H14FNO4 and its molecular weight is 315.3. The purity is usually 95%.
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Properties

IUPAC Name

4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO4/c1-17(16(21)22)15(20)19(10-11-6-2-3-7-12(11)18)13-8-4-5-9-14(13)23-17/h2-9H,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRLFSAKSQUSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C2=CC=CC=C2O1)CC3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a derivative of benzoxazine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FNO3C_{16}H_{16}FNO_3, and its structure features a benzoxazine ring system with a carboxylic acid functional group. The presence of the fluorophenyl group may influence its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Antimicrobial Activity

Benzoxazine derivatives have been reported to exhibit significant antimicrobial properties. In a study evaluating various benzoxazine derivatives, compounds similar to the one demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Research indicates that benzoxazine derivatives can act as cytotoxic agents against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting proliferation in human breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The proposed mechanism includes induction of apoptosis and modulation of cell cycle progression.

Neuropharmacological Effects

Several studies have highlighted the potential of benzoxazine derivatives as neuroprotective agents. They may exert their effects by modulating neurotransmitter systems or providing antioxidant protection against neurodegenerative processes. For example, compounds with similar structures have been shown to antagonize serotonin receptors, which could translate into therapeutic effects in mood disorders.

The mechanisms through which this compound exerts its biological effects may include:

  • Receptor Interaction : Binding to specific receptors such as serotonin or dopamine receptors, influencing neurotransmission.
  • Enzyme Inhibition : Interference with enzymes involved in metabolic pathways critical for cancer cell survival.
  • Oxidative Stress Modulation : Acting as an antioxidant to reduce oxidative damage in cells.

Study 1: Anticancer Activity

A study published in Organic & Biomolecular Chemistry evaluated various benzoxazine derivatives for their anticancer activity. The compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 12 µM. This effect was attributed to its ability to induce apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Efficacy

In another investigation, a series of benzoxazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting substantial antimicrobial potential.

Summary Table of Biological Activities

Activity TypeEffectivenessMechanismReference
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerHighInduction of apoptosis
NeuroprotectivePromisingModulation of neurotransmitters

Scientific Research Applications

Pharmacological Importance

Benzoxazine derivatives are recognized for their pharmacological significance , exhibiting a range of biological activities:

  • Anticancer Activity : Research indicates that derivatives of benzoxazine show promising anticancer properties. For instance, studies have demonstrated that certain benzoxazines can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • Antimicrobial Properties : Compounds within this class have been evaluated for their antimicrobial effects against both bacterial and fungal strains. The introduction of fluorine in the structure often enhances these activities due to increased lipophilicity and bioavailability .
  • Anti-inflammatory Effects : Some studies suggest that benzoxazine derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications of 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid:

  • Study on Anticancer Properties : A recent investigation assessed the efficacy of this compound against prostate cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers when treated with this benzoxazine derivative .
  • Antimicrobial Evaluation : In vitro studies have shown that this compound exhibits potent activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
  • In Silico Studies : Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer progression and inflammation pathways. These studies provide insights into its potential therapeutic applications .

Q & A

Q. What are the common synthetic strategies for preparing 4-[(2-fluorophenyl)methyl]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

The synthesis typically involves cyclization of substituted benzoxazine precursors. Key steps include:

  • Cyclocondensation : Reacting 2-aminophenol derivatives with α-keto esters or α-halo ketones to form the benzoxazine core.
  • Functionalization : Introducing the 2-fluorophenylmethyl group via alkylation or reductive amination.
  • Carboxylic acid formation : Hydrolysis of ester intermediates under acidic or basic conditions.

A representative method involves using Lawesson’s reagent for thionation of oxo intermediates, as demonstrated in related 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives . For stereoselective synthesis, chiral auxiliaries or enzymatic resolution (e.g., using lipases) are employed to isolate enantiomers .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry and substituent positions. For example, the 3-oxo group appears as a singlet at δ ~191 ppm in 13^13C NMR .
  • HPLC Enantioseparation : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases resolve enantiomers, critical for studying stereospecific bioactivity .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can stereoselective synthesis of enantiomers be optimized for this compound?

  • Kinetic Resolution : Use (S)-Naproxen as a resolving agent to separate (±)-3,4-dihydro-2H-1,4-benzoxazine racemates via diastereomeric salt formation .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica lipase B) catalyze asymmetric ester hydrolysis, achieving enantiomeric excess (ee) >95% under optimized conditions (e.g., 30°C, pH 7.5) .
  • Chiral Auxiliaries : Incorporate Evans’ oxazolidinones during cyclization to control stereochemistry at the 2-methyl position .

Q. How do structural modifications influence biological activity?

  • Antibacterial Activity : Substituents at the 4-position (e.g., sulfonamide groups) enhance Gram-positive activity (MIC = 2–8 µg/mL against S. aureus) by targeting penicillin-binding proteins .
  • Immunostimulant Effects : The 2-methyl-3-oxo-carboxylic acid moiety is critical for TLR4 agonism, as shown in derivatives with EC50_{50} < 1 µM in macrophage activation assays .
  • Thrombin Inhibition : Benzamidine side chains at the 6-position improve antithrombotic activity (IC50_{50} = 50 nM) by binding to fibrinogen receptors .

Data Contradiction Note : While 4-[(2-fluorophenyl)methyl] derivatives show immunostimulant properties, analogous 4-(4-fluorophenyl) compounds exhibit thrombin inhibition . This highlights the need for substituent-specific SAR studies.

Q. What methodologies address low yields in large-scale synthesis?

  • Multigram-Scale HPLC : Use preparative HPLC with C18 columns (particle size: 10 µm) and acetonitrile/water gradients to purify crude products, achieving >98% purity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates by stabilizing intermediates, improving yields by 20–30% .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 h to 30 min) for cyclization steps while maintaining yields >85% .

Methodological Challenges

Q. How can researchers resolve conflicting bioactivity data across studies?

  • Assay Standardization : Use isogenic bacterial strains (e.g., ATCC controls) and consistent cell lines (e.g., RAW 264.7 macrophages) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to explain divergent activities. For example, fluorophenyl positioning alters interactions with TLR4 vs. thrombin active sites .

Q. What strategies improve stability of the carboxylic acid group during storage?

  • Lyophilization : Freeze-drying in phosphate buffer (pH 6.5) reduces hydrolysis, maintaining >90% stability over 12 months at −20°C .
  • Protective Group Chemistry : Convert the acid to methyl esters for storage, followed by in situ hydrolysis before biological assays .

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